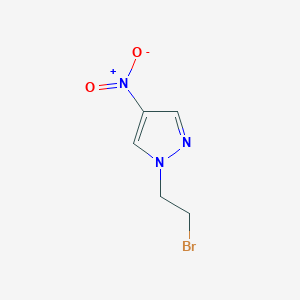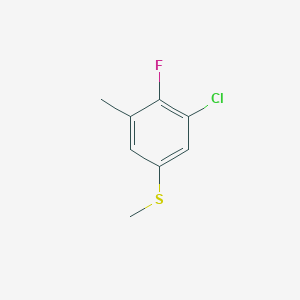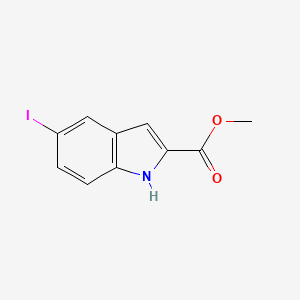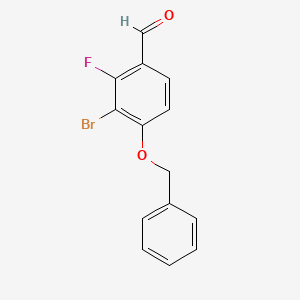![molecular formula C10H15N5O3 B14018573 3-[2-(6-Aminopurin-9-yl)ethoxy]propane-1,2-diol CAS No. 89760-71-4](/img/structure/B14018573.png)
3-[2-(6-Aminopurin-9-yl)ethoxy]propane-1,2-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[2-(6-Aminopurin-9-yl)ethoxy]propane-1,2-diol is a chemical compound that features a purine base linked to a propane-1,2-diol moiety through an ethoxy group. This compound is of interest due to its structural similarity to nucleosides, which are fundamental components of nucleic acids like DNA and RNA.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(6-Aminopurin-9-yl)ethoxy]propane-1,2-diol typically involves the reaction of 6-aminopurine with an appropriate ethoxypropane-1,2-diol derivative. The reaction conditions often include the use of solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) and catalysts like potassium carbonate. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a multi-step synthesis process, starting from readily available raw materials. The process would be optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
3-[2-(6-Aminopurin-9-yl)ethoxy]propane-1,2-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups in the propane-1,2-diol moiety can be oxidized to form carbonyl compounds.
Reduction: The amino group in the purine base can be reduced to form different derivatives.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as halides or amines in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted purine derivatives.
Applications De Recherche Scientifique
3-[2-(6-Aminopurin-9-yl)ethoxy]propane-1,2-diol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in mimicking nucleosides and interacting with nucleic acids.
Medicine: Investigated for its potential antiviral and anticancer properties due to its structural similarity to nucleoside analogs.
Industry: Utilized in the development of pharmaceuticals and biochemical research tools.
Mécanisme D'action
The mechanism of action of 3-[2-(6-Aminopurin-9-yl)ethoxy]propane-1,2-diol involves its interaction with nucleic acids. The compound can be incorporated into DNA or RNA strands, potentially disrupting normal cellular processes. This incorporation can inhibit viral replication or induce apoptosis in cancer cells. The molecular targets include DNA polymerases and reverse transcriptases, which are essential for nucleic acid synthesis.
Comparaison Avec Des Composés Similaires
Similar Compounds
Adenosine: A naturally occurring nucleoside with a similar purine base.
Famciclovir: An antiviral drug that also contains a purine base linked to a sugar moiety.
Ganciclovir: Another antiviral agent with structural similarities to nucleosides.
Uniqueness
3-[2-(6-Aminopurin-9-yl)ethoxy]propane-1,2-diol is unique due to its specific ethoxy linkage and the presence of the propane-1,2-diol moiety. This structure provides distinct chemical properties and potential biological activities that differentiate it from other nucleoside analogs.
Propriétés
Numéro CAS |
89760-71-4 |
|---|---|
Formule moléculaire |
C10H15N5O3 |
Poids moléculaire |
253.26 g/mol |
Nom IUPAC |
3-[2-(6-aminopurin-9-yl)ethoxy]propane-1,2-diol |
InChI |
InChI=1S/C10H15N5O3/c11-9-8-10(13-5-12-9)15(6-14-8)1-2-18-4-7(17)3-16/h5-7,16-17H,1-4H2,(H2,11,12,13) |
Clé InChI |
AZYCBVRONBHTGO-UHFFFAOYSA-N |
SMILES canonique |
C1=NC(=C2C(=N1)N(C=N2)CCOCC(CO)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-methyl-N-[(Z)-(2-nitrophenyl)methylideneamino]benzenesulfonamide](/img/structure/B14018491.png)








![2-(2,5-Difluoro-[1,1'-biphenyl]-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B14018554.png)

![Methyl 3-[[3-(trifluoromethyl)phenyl]carbamoylsulfanyl]propanoate](/img/structure/B14018580.png)


